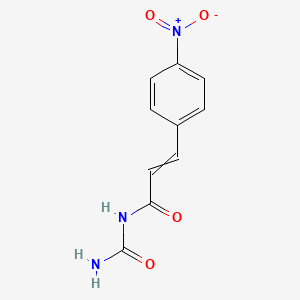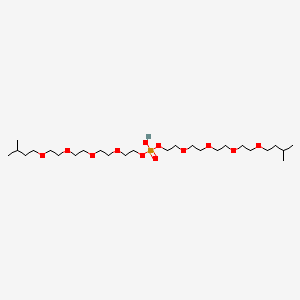
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate is a complex organic compound with the molecular formula C12H26O5. It is also known by other names such as tetraethylene glycol monobutyl ether. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate typically involves the reaction of tetraethylene glycol with butyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid, which facilitates the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate involves its interaction with various molecular targets. The compound’s multiple ether linkages allow it to form hydrogen bonds with other molecules, stabilizing their structures. In biological systems, it can interact with proteins and enzymes, enhancing their stability and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol monobutyl ether: Similar structure but lacks the phosphate group.
Polyethylene glycol (PEG): Similar ether linkages but varies in chain length and lacks the terminal hydroxyl group
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate is unique due to its specific combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound in multiple applications .
Eigenschaften
CAS-Nummer |
63217-10-7 |
|---|---|
Molekularformel |
C26H55O12P |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
bis[2-[2-[2-[2-(3-methylbutoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C26H55O12P/c1-25(2)5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-39(27,28)38-24-22-36-20-18-34-16-14-32-12-10-30-8-6-26(3)4/h25-26H,5-24H2,1-4H3,(H,27,28) |
InChI-Schlüssel |
JCYSNWJUDYRPMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
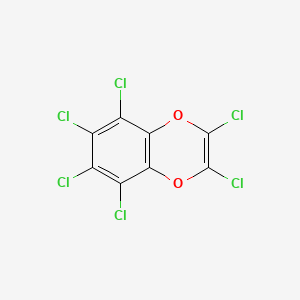
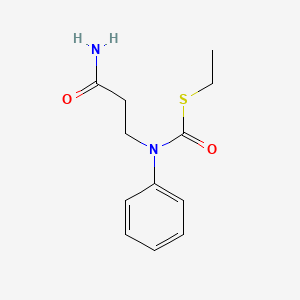
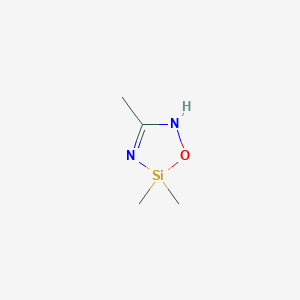
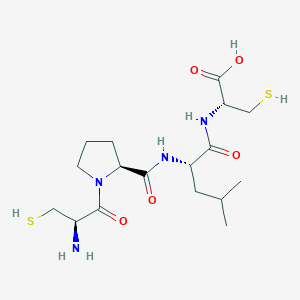
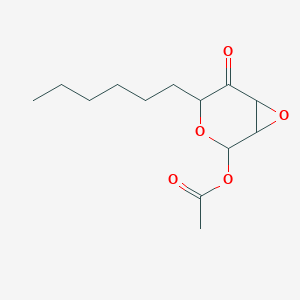
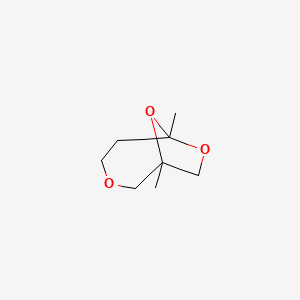
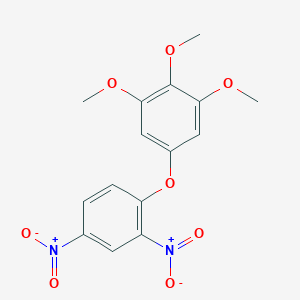
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
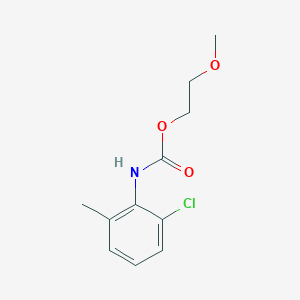
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
